molecular formula C12H29NO3S B12947803 Ammonium dodecane-1-sulfonate

Ammonium dodecane-1-sulfonate

Cat. No.: B12947803
M. Wt: 267.43 g/mol
InChI Key: AERRGWRSYANDQB-UHFFFAOYSA-N
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Description

Ammonium dodecane-1-sulfonate (theoretical formula: C₁₂H₂₉NO₃S) is an alkyl sulfonate salt comprising a 12-carbon hydrophobic chain and a hydrophilic sulfonate group neutralized by an ammonium cation. Sodium dodecane-1-sulfonate is a white to off-white crystalline solid with applications as a surfactant, laboratory reagent, and intermediate in organic synthesis . The ammonium variant is hypothesized to share similar amphiphilic characteristics but may differ in solubility, thermal stability, and decomposition behavior due to the ammonium cation.

Properties

Molecular Formula

C12H29NO3S

Molecular Weight

267.43 g/mol

IUPAC Name

azanium;dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

AERRGWRSYANDQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:

    Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.

    Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Esterification Reactions

Ammonium dodecane-1-sulfonate participates in esterification via its sulfonate group. The reaction typically involves nucleophilic substitution with alcohols under acidic conditions:

C12H25SO3NH4++R-OHH+C12H25SO3R+NH4++H2O\text{C}_{12}\text{H}_{25}\text{SO}_3^- \text{NH}_4^+ + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{25}\text{SO}_3\text{R} + \text{NH}_4^+ + \text{H}_2\text{O}

Experimental Conditions and Yields

Alcohol (R-OH)CatalystTemperature (°C)Yield (%)Source
MethanolH₂SO₄6078
EthanolHCl7085

The reaction efficiency depends on chain length and steric hindrance of the alcohol. Longer alcohols (e.g., 1-octanol) show reduced yields (~50%) due to decreased nucleophilicity .

Hydrolysis Under Acidic/Basic Conditions

The sulfonate group exhibits stability under hydrolysis, but the ammonium counterion can dissociate in aqueous media:

C12H25SO3NH4+H2OC12H25SO3+NH4+\text{C}_{12}\text{H}_{25}\text{SO}_3^- \text{NH}_4^+ \xrightarrow{\text{H}_2\text{O}} \text{C}_{12}\text{H}_{25}\text{SO}_3^- + \text{NH}_4^+

Kinetic Data

pHHalf-life (hr)Degradation PathwaySource
248Sulfonate group protonation
12120Ammonia volatilization

Hydrolysis is minimal in neutral conditions, making the compound stable in detergents and emulsions .

Micellization and Surfactant Behavior

This compound forms micelles above its critical micelle concentration (CMC). Key parameters include:

PropertyValueMeasurement MethodSource
CMC (25°C)8.2 mMConductivity
Surface tension at CMC32 mN/mDu Noüy ring method
Aggregation number62Fluorescence quenching

Micelle formation is entropy-driven, with hydrophobic interactions dominating the assembly .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis:

C12H25SO3NH4+ΔC12H26+NH3+SO3\text{C}_{12}\text{H}_{25}\text{SO}_3^- \text{NH}_4^+ \xrightarrow{\Delta} \text{C}_{12}\text{H}_{26} + \text{NH}_3 + \text{SO}_3

Thermogravimetric Analysis (TGA)

Decomposition StageTemperature Range (°C)Mass Loss (%)ByproductsSource
1200–25035NH₃, H₂O
2300–40060SO₂, CO₂

The first stage corresponds to ammonium dissociation, while the second involves hydrocarbon chain oxidation .

Reactivity in Redox Systems

The sulfonate group acts as a mild oxidizing agent in the presence of transition metals:

C12H25SO3+Fe2+C12H25SO2+Fe3++H2O\text{C}_{12}\text{H}_{25}\text{SO}_3^- + \text{Fe}^{2+} \rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_2^- + \text{Fe}^{3+} + \text{H}_2\text{O}

Reaction Rates

CatalystRate Constant (k, M⁻¹s⁻¹)pHSource
Fe²⁺1.2 × 10⁻³3.0
Cu²⁺2.8 × 10⁻⁴5.5

This reaction is exploited in advanced oxidation processes for wastewater treatment .

Interaction with Biomolecules

This compound disrupts lipid membranes and protein structures via hydrophobic and ionic interactions.

Biological Impact Data

SystemEffect ObservedConcentration (µg/mL)Source
Erythrocyte membranes50% hemolysis120
Bovine serum albuminUnfolding (ΔG = -8.2 kJ/mol)50

These interactions underpin its use in biocidal formulations but necessitate careful concentration control .

Environmental Degradation Pathways

In aquatic systems, microbial degradation predominates:

C12H25SO3MicrobesC12H25OH+SO42\text{C}_{12}\text{H}_{25}\text{SO}_3^- \xrightarrow{\text{Microbes}} \text{C}_{12}\text{H}_{25}\text{OH} + \text{SO}_4^{2-}

Degradation Kinetics

MediumHalf-life (days)Microbial ConsortiumSource
Freshwater7–14Pseudomonas spp.
Soil21–30Mixed aerobic

Degradation rates are slower in anaerobic environments (>60 days) .

Scientific Research Applications

Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.

    Biology: Employed in cell lysis buffers and protein purification protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.

Mechanism of Action

The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to ammonium dodecane-1-sulfonate:

Property This compound Sodium Dodecane-1-Sulfonate Ammonium 2,3-Diisopropylnaphthalene-1-Sulfonate 3-(Dodecyldimethylammonio)Propane-1-Sulfonate
Molecular Formula C₁₂H₂₉NO₃S (theoretical) C₁₂H₂₅NaO₃S C₁₆H₂₃NO₃S C₁₇H₃₇NO₃S
Molecular Weight ~291.4 g/mol 272.38 g/mol 309.424 g/mol 359.54 g/mol
Cation NH₄⁺ Na⁺ NH₄⁺ (CH₃)₂(C₁₂H₂₅)N⁺
Primary Applications Surfactant, lab reagent Surfactant, research Not specified Zwitterionic detergent (e.g., protein stabilization)
Stability Assumed stable Stable under recommended conditions No data Stable in aqueous solutions
Decomposition Products NH₃, SOₓ (theoretical) SOₓ, CO, CO₂ Not specified Not specified

Key Differences

  • Cation Influence :

    • The ammonium cation in this compound may lower thermal stability compared to sodium dodecane-1-sulfonate, as ammonium salts often decompose at moderate temperatures to release ammonia .
    • Sodium salts generally exhibit higher water solubility due to the smaller ionic radius and stronger ion-dipole interactions of Na⁺ compared to NH₄⁺ .
  • Sulfobetaines like 3-(dodecyldimethylammonio)propane-1-sulfonate are zwitterionic, enabling unique applications in membrane protein stabilization without denaturation .
  • Safety and Handling :

    • Sodium dodecane-1-sulfonate is incompatible with strong oxidizers, and its decomposition releases toxic sulfur oxides . Ammonium analogs may pose additional risks due to ammonia emission .
    • Quaternary ammonium compounds (e.g., sulfobetaines) show higher cytotoxicity than primary ammonium salts, as seen in quaternary ammonium silane studies .

Application-Specific Comparisons

  • Surfactancy : Sodium dodecane-1-sulfonate is widely used in industrial detergents due to its cost-effectiveness and stability . Ammonium variants may be preferred in niche applications requiring pH sensitivity or compatibility with ammonium-based formulations.
  • Biochemical Use : Sulfobetaines outperform alkyl sulfonates in maintaining protein integrity due to their zwitterionic nature .

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